1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C13H23BN2O3 and a molecular weight of 266.14 . It is used in various chemical reactions and can be procured from suppliers for use in research and development .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole ring substituted with an ethoxyethyl group and a tetramethyl dioxaborolane group . The exact 3D conformation would depend on the specific spatial arrangement of these groups around the pyrazole ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . For accurate data, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier.Scientific Research Applications
Synthesis and Characterization
- Researchers have conducted studies on compounds similar to 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, focusing on their synthesis and characterization. For example, Liao et al. (2022) explored the synthesis and characterization of a similar compound, using X-ray diffraction and Density Functional Theory (DFT) for molecular structure analysis (Liao, Liu, Wang, & Zhou, 2022). Additionally, Yang et al. (2021) confirmed the structure of a related compound through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, providing insights into the molecular electrostatic potential and molecular conformations (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Synthesis of Intermediates
- The synthesis of intermediates for biologically active compounds, such as crizotinib, involves compounds like this compound. Kong et al. (2016) detailed a three-step synthesis process for a similar compound, highlighting its importance as an intermediate in the synthesis of various biologically active substances (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Role in Conjugated Polymers
- Compounds related to this compound are used in the synthesis of conjugated polymers. Welterlich, Charov, and Tieke (2012) synthesized deeply colored polymers using similar compounds, emphasizing their role in developing materials with specific optical properties (Welterlich, Charov, & Tieke, 2012).
Suzuki Coupling Applications
- These compounds are also utilized in Suzuki coupling reactions, which are crucial for synthesizing medicinally important compounds. Bethel et al. (2012) developed an improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines, using a boronic ester similar to the one , showcasing its applicability in high-throughput chemistry and large-scale synthesis (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).
Safety and Hazards
Properties
IUPAC Name |
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O3/c1-6-17-8-7-16-10-11(9-15-16)14-18-12(2,3)13(4,5)19-14/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOQBMUTSAIQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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